Cas no 110298-84-5 (myo-Inositol,1,3,4,6-tetrakis(dihydrogen phosphate))

myo-Inositol,1,3,4,6-tetrakis(dihydrogen phosphate) structure
110298-84-5 structure
Product Name:myo-Inositol,1,3,4,6-tetrakis(dihydrogen phosphate)
CAS No:110298-84-5
MF:C6H16O18P4
MW:500.075487136841
CID:185136
PubChem ID:121969
Update Time:2025-04-19

myo-Inositol,1,3,4,6-tetrakis(dihydrogen phosphate) Chemical and Physical Properties

Names and Identifiers

    • myo-Inositol,1,3,4,6-tetrakis(dihydrogen phosphate)
    • (2,5-dihydroxy-3,4,6-triphosphonooxy-cyclohexoxy)phosphonic acid
    • (2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl) dihydrogen phosphate
    • (+/-)-myo-inositol 1,2,4,5-tetrakisphosphate
    • 1,2,4,5-InsP4
    • AC1L19BP
    • ACMC-20md6o
    • AG-D-27678
    • CHEBI:265960
    • CHEMBL100498
    • CTK4A6844
    • DL-Ins(1,2,4,5)P4
    • DL-myo-inositol 1,2,4,5-tetrakisphosphate
    • inositol-1,3,4,6-tetrakisphosphate
    • myo-inositol 1,3,4,6-tetrakisphosphate
    • 1D-Myo-inositol 1,3,4,6-tetrakisphosphate
    • D-myo-inositol 1,3,4,5-tetrakis-*phosphate potass
    • I4P
    • myo-inositol 1,3,4,6-tetrakis(dihydrogen phosphate)
    • Ins-1,3,4,6-P4
    • myo-Inositol-1,3,4,6-tetrakisphosphate
    • SCHEMBL8441712
    • Ins(1,3,4,6)P4
    • D-myo-Inositol-1,3,4,5-tetrakisphosphate octapotassium salt
    • Chiro-inositol 1,3,4,6-tetrakisphosphate
    • DB04300
    • Inositol 1,3,4,6-tetrakisphosphate
    • D-myo-inositol 1,3,4,6-tetrakisphosphate
    • C04477
    • Q27095123
    • (1R,2R,3r,4S,5S,6s)-3,6-dihydroxycyclohexane-1,2,4,5-tetrayl tetrakis[dihydrogen (phosphate)]
    • Inositol-1,3,4,6-tetraphosphate
    • (1S,3R,4R,6S)-1,3,4,6-TETRAPKISPHOSPHATE
    • DTXSID901317184
    • myo-Inositol, 1,3,4,6-tetrakis(dihydrogen phosphate)
    • CHEBI:16155
    • 110298-84-5
    • [(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate
    • NS00072943
    • myo-inositol 1,3,4,6-tetrakisphosphate octaanion
    • Inchi: 1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4+,5-,6+
    • InChI Key: ZAWIXNGTTZTBKV-IUHIMVDQSA-N
    • SMILES: P(=O)(O)(O)O[C@H]1C([C@H]([C@@H](C([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O

Computed Properties

  • Exact Mass: 499.929
  • Monoisotopic Mass: 499.929
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 604
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -8.1
  • Topological Polar Surface Area: 308Ų

Experimental Properties

  • Density: 2.32
  • Boiling Point: 1015.6°Cat760mmHg
  • Flash Point: 568°C
  • Refractive Index: 1.632
  • PSA: 346.74000
  • LogP: -3.36660
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.